molecular formula C9H20N2O B13185698 (3S,4S)-3-(Butylamino)piperidin-4-ol

(3S,4S)-3-(Butylamino)piperidin-4-ol

Cat. No.: B13185698
M. Wt: 172.27 g/mol
InChI Key: JNJNNWYFWFEWIH-IUCAKERBSA-N
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Description

(3S,4S)-3-(Butylamino)piperidin-4-ol is a chemical compound with the molecular formula C9H19ON. It is a piperidine derivative that has significant applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-(Butylamino)piperidin-4-ol typically involves the reaction of piperidine derivatives with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-quality compounds. The industrial methods often involve continuous flow reactors and automated systems to maintain precise control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-(Butylamino)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(3S,4S)-3-(Butylamino)piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-3-(Butylamino)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethyl-4-piperidinol: Another piperidine derivative with similar structural features.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: A compound with similar functional groups and chemical properties.

Uniqueness

(3S,4S)-3-(Butylamino)piperidin-4-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

(3S,4S)-3-(butylamino)piperidin-4-ol

InChI

InChI=1S/C9H20N2O/c1-2-3-5-11-8-7-10-6-4-9(8)12/h8-12H,2-7H2,1H3/t8-,9-/m0/s1

InChI Key

JNJNNWYFWFEWIH-IUCAKERBSA-N

Isomeric SMILES

CCCCN[C@H]1CNCC[C@@H]1O

Canonical SMILES

CCCCNC1CNCCC1O

Origin of Product

United States

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